molecular formula C18H24O B2769467 4-(3,5-Dimethyl-1-adamantyl)phenol CAS No. 125910-53-4

4-(3,5-Dimethyl-1-adamantyl)phenol

Cat. No.: B2769467
CAS No.: 125910-53-4
M. Wt: 256.389
InChI Key: TWSBXJSZMPALGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethyl-1-adamantyl)phenol is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1-adamantyl)phenol typically involves the reaction of 1-bromo-3,5-dimethyladamantane with phenol. The reaction is carried out at a temperature of 120°C for 12 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by adding hot water. The precipitate is then filtered, washed with hot water, and vacuum dried to obtain the final product with a yield of 75% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1-adamantyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-(3,5-Dimethyl-1-adamantyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1-adamantyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the adamantyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

4-(3,5-Dimethyl-1-adamantyl)phenol can be compared with other adamantane derivatives, such as:

Properties

IUPAC Name

4-(3,5-dimethyl-1-adamantyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)14-3-5-15(19)6-4-14/h3-6,13,19H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSBXJSZMPALGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C4=CC=C(C=C4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.